1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine
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Overview
Description
1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine is a chemical compound with the molecular formula C24H30N4 and a molecular weight of 374.53 g/mol It is known for its unique structure, which includes two benzylpiperidine moieties linked by a hydrazine bridge
Preparation Methods
The synthesis of 1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine typically involves the reaction of 1-benzyl-4-piperidinone with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination polymers.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine bridge allows it to form stable complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine can be compared with other similar compounds, such as:
1,2-Bis(pyridin-3-ylmethylene)hydrazine: This compound has a similar hydrazine bridge but different substituents, leading to distinct chemical properties and applications.
1,2-Bis(1-phenylpiperidin-4-ylidene)hydrazine:
Properties
IUPAC Name |
1-benzyl-N-[(1-benzylpiperidin-4-ylidene)amino]piperidin-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4/c1-3-7-21(8-4-1)19-27-15-11-23(12-16-27)25-26-24-13-17-28(18-14-24)20-22-9-5-2-6-10-22/h1-10H,11-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHXNNSUUUOGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NN=C2CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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